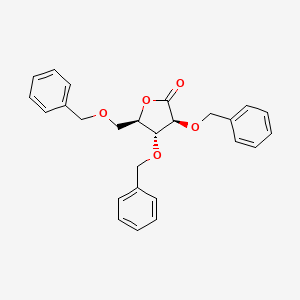

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBSABBBAUMCZ-SDHSZQHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Complex Organic Synthesis

The utility of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone in complex organic synthesis is primarily rooted in its identity as a "chiral pool" starting material. The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex, stereochemically defined target molecules. Carbohydrates, alongside amino acids and terpenes, are cornerstones of this synthetic strategy. By utilizing a precursor like this compound, chemists can circumvent the often challenging and costly steps of creating stereocenters from scratch.

A notable application of this lactone is as a precursor in the synthesis of biologically active natural products and their analogs, particularly nucleoside antibiotics. For instance, the corresponding hydrolyzed form, 2,3,5-Tri-O-benzyl-D-arabinofuranose, is a key intermediate in the synthesis of various arabinofuranose derivatives, including those that form the backbone of important pharmaceuticals. researchgate.net

Strategic Role in Carbohydrate Chemistry

Within the specialized field of carbohydrate chemistry, 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone serves as a crucial intermediate for the preparation of a variety of arabinofuranose-containing structures. The benzyl (B1604629) protecting groups offer stability under a range of reaction conditions, yet they can be removed under relatively mild hydrogenolysis conditions, allowing for the selective deprotection of the hydroxyl groups at later stages of a synthetic sequence.

The lactone can be readily converted to its corresponding furanose, which in turn can be transformed into glycosyl donors. These activated sugar derivatives are essential for the formation of glycosidic bonds, the linkages that connect sugars to other molecules, including other sugars, proteins, and lipids. The development of efficient glycosylation methods using protected arabinofuranose donors is an active area of research, as the resulting arabinofuranosides are components of various biologically significant molecules.

Overview of Contemporary Research Directions

Foundational Synthetic Routes from Carbohydrate Precursors

The most common and foundational approaches to synthesizing this protected lactone begin with D-arabinose or its corresponding lactone, D-arabino-1,4-lactone, which is commercially available and can be used as a precursor. sigmaaldrich.com These routes rely on well-established reactions to install the benzyl (B1604629) protecting groups and form the lactone ring.

The synthesis of the target lactone typically originates from D-arabinose. Two primary strategies are employed:

Direct oxidation of D-arabinose to form D-arabino-1,4-lactone, followed by the simultaneous benzylation of the three hydroxyl groups.

Exhaustive benzylation of D-arabinose to first yield an intermediate, 2,3,5-Tri-O-benzyl-D-arabinofuranose, which is subsequently oxidized to form the desired lactone. acs.org

A related approach involves the photocatalytic conversion of D-fructose, a naturally abundant sugar, which can produce D-arabino-1,4-lactone as a key product. researchgate.net This method represents a modern alternative for obtaining the core lactone structure. researchgate.net

The benzylation step is critical for protecting the hydroxyl groups. A standard and effective method involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), followed by the addition of benzyl bromide (BnBr). chemicalbook.com This procedure ensures the complete benzylation of all free hydroxyls on the carbohydrate backbone. chemicalbook.com While this method is highly efficient for full protection, it does not offer stereocontrol if multiple isomers can be formed; however, for the synthesis of the target lactone via the oxidation of a fully benzylated furanose, this is not a concern as the stereocenter at the anomeric position (C1) is eliminated during the oxidation to a carbonyl group.

The table below outlines a typical benzylation procedure analogous to those used for furanose sugars.

| Reagent | Purpose | Typical Conditions |

| D-Arabinose | Starting Material | - |

| Sodium Hydride (NaH) | Deprotonating Agent (Base) | Added in an ice bath |

| N,N-Dimethylformamide (DMF) | Anhydrous Solvent | - |

| Benzyl Bromide (BnBr) | Benzylating Agent | Dropped slowly into the reaction mixture |

This data is representative of a standard benzylation protocol for monosaccharides. chemicalbook.com

A reliable multi-step protocol involves the initial full protection of the starting sugar followed by a chemical transformation to create the lactone. This approach is often favored as it can prevent side reactions associated with applying protecting groups to the more complex lactone structure. nih.gov A common sequence begins with the exhaustive benzylation of D-arabinose to form 2,3,5-Tri-O-benzyl-D-arabinofuranose, a stable intermediate. sigmaaldrich.comnih.gov The subsequent step involves the oxidation of this intermediate at the anomeric carbon to yield the final this compound. acs.org

The table below summarizes a representative two-step protocol.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Exhaustive Benzylation | D-Arabinose | NaH, BnBr, DMF | 2,3,5-Tri-O-benzyl-D-arabinofuranose |

| 2 | Oxidation | 2,3,5-Tri-O-benzyl-D-arabinofuranose | Oxidizing agent (e.g., PCC, Swern oxidation reagents) | This compound |

This protocol is based on established transformations in carbohydrate chemistry. acs.orgchemicalbook.com

Advanced Synthetic Approaches

Advanced methodologies focus on improving the efficiency and selectivity of the synthesis, particularly concerning the precise placement of protecting groups and optimizing reaction conditions to maximize yield and purity.

Regioselectivity—the ability to protect a specific hydroxyl group while leaving others free—is a central challenge in carbohydrate chemistry. While the synthesis of the tri-benzyl lactone involves protecting all hydroxyls, related syntheses demonstrate sophisticated regioselective techniques. For instance, enzymatic catalysis, such as using lipases, has been employed for the highly regioselective acylation of D-ribono-1,4-lactone, a structurally similar compound. core.ac.uk Such methods allow for the modification of one specific hydroxyl group, typically the primary one at C5, with high precision. core.ac.uk

Stereoselectivity is also crucial, especially when forming glycosidic bonds with protected arabinofuranose donors. Although the target compound is a lactone, the synthesis of its precursor, 2,3,5-Tri-O-benzyl-D-arabinofuranose, must manage the formation of anomeric mixtures (α and β isomers). Chromatographic separation is often required to isolate the desired isomer before subsequent reactions. chemicalbook.com

The choice of protecting group and the strategy for its application are paramount. Benzyl ethers are widely used because they are stable across a broad range of chemical conditions but can be readily removed under mild conditions via catalytic hydrogenation.

However, applying protecting groups directly to a pre-formed lactone can be problematic. Studies on the protection of D-(+)-ribono-1,4-lactone have shown that seemingly straightforward reactions can lead to a mixture of products or unexpected molecular rearrangements. nih.gov For example, attempting to install a benzylidene acetal (B89532) (a protecting group for diols) can result in the formation of various isomers or even a change in the ring size of the lactone. nih.gov These difficulties highlight the advantage of a synthetic strategy where the simple sugar is protected first in a robust and high-yielding reaction, followed by the creation of the lactone ring from the stable, protected intermediate. This optimization avoids the complexities and potential low yields of working with the more reactive lactone substrate directly.

Nucleophilic Addition Reactions

The core reactivity of the lactone is centered on the electrophilic nature of its carbonyl carbon. This site is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, to lactones is a fundamental transformation for creating carbon-carbon bonds. In the case of this compound, the reaction with these powerful carbon nucleophiles is expected to proceed via a characteristic pathway for esters. The initial nucleophilic attack on the carbonyl carbon leads to the opening of the lactone ring, forming a ketone intermediate. This ketone is typically more reactive than the starting lactone and immediately undergoes a second nucleophilic attack by another equivalent of the organometallic reagent. masterorganicchemistry.com The final product, after an acidic workup, is a diol where two identical alkyl or aryl groups from the nucleophile have been added to the original carbonyl carbon. masterorganicchemistry.com

While specific examples for this compound are not detailed in the surveyed literature, this double-addition mechanism is a well-established principle for the reaction of Grignard and organolithium reagents with lactones. masterorganicchemistry.com The choice of reagent and reaction conditions can influence the outcome, but the formation of the corresponding diol is the generally anticipated result.

This compound is a key precursor for the synthesis of C-glycosides, which are important structural motifs in many biologically active compounds, including nucleoside antibiotics. researchgate.net In these molecules, the anomeric hydroxyl group of a sugar is replaced by a carbon-linked substituent. The synthesis does not typically involve direct addition to the lactone, but rather a two-step process. First, the lactone is selectively reduced to the corresponding hemiacetal (also known as a lactol). This lactol exists in equilibrium with the open-chain hydroxy-aldehyde form and is a more suitable electrophile for the controlled formation of C-glycosides.

The resulting 2,3,5-tri-O-benzyl-D-arabinofuranose can then be reacted with various carbon nucleophiles to generate the desired C-glycoside. This strategy provides access to a range of arabinofuranose derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

Reduction Reactions

The reduction of the lactone carbonyl is a pivotal transformation, offering pathways to either the corresponding hemiacetal (lactol) or the fully reduced diol, depending on the choice of reducing agent and reaction conditions.

Strong, non-selective hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the lactone to the corresponding 1,4-diol. masterorganicchemistry.com This reaction proceeds via the complete reduction of the ester functional group, which involves the opening of the furanoid ring. The product of this reaction with this compound is 2,3,5-tri-O-benzyl-D-arabinitol. LiAlH₄ is a powerful reagent that reduces a wide variety of carbonyl compounds, including esters and carboxylic acids, which are generally resistant to milder agents like sodium borohydride. masterorganicchemistry.comumass.edu

| Reaction | Reagent | Product | Reference |

| Lactone to Diol | Lithium Aluminum Hydride (LiAlH₄) | 2,3,5-tri-O-benzyl-D-arabinitol | masterorganicchemistry.com |

For many synthetic applications, it is desirable to reduce the lactone to the hemiacetal (lactol) stage without causing ring-opening or affecting the benzyl protecting groups. This transformation requires a chemoselective reducing agent that can differentiate between the lactone and other functional groups. Reagents like diisobutylaluminum hydride (DIBAL-H) are often used for this purpose, typically at low temperatures.

A particularly effective method for the partial reduction of sugar lactones is the use of lithium triethylborohydride (LTBH, or Super-Hydride®). nih.gov This reagent has been shown to reduce various sugar lactones to their corresponding hemiacetals in high yields. nih.gov A key advantage of this method is its compatibility with common protecting groups used in carbohydrate chemistry, including benzyl ethers and acetals. nih.gov For instance, the reduction of sugar lactones with LTBH proceeds efficiently in dichloromethane (B109758) at 0°C. nih.gov This approach avoids the strongly acidic or basic conditions that can compromise other protecting groups on the molecule. The resulting 2,3,5-tri-O-benzyl-D-arabinofuranose (the lactol) is a crucial intermediate for glycosylation reactions. nih.gov

| Reagent | Conditions | Product | Key Feature | Reference |

| Lithium Triethylborohydride (LTBH) | CH₂Cl₂, 0°C | 2,3,5-Tri-O-benzyl-D-arabinofuranose (Lactol) | High chemoselectivity; compatible with benzyl ethers | nih.gov |

| Disiamylborane | Not specified | Corresponding arabinofuranose | Used for a related thio-arabinono-1,4-lactone | nih.gov |

Derivatization and Functionalization Reactions

Beyond the reactions at the carbonyl center, this compound and its derivatives can undergo various functionalization reactions. These often involve the manipulation or removal of the benzyl protecting groups or the introduction of new functional groups after the lactone has been transformed.

For example, the benzyl ethers can be removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas). This deprotection strategy unmasks the hydroxyl groups, allowing for subsequent reactions such as acylation (e.g., benzoylation) or the introduction of other protecting groups. researchgate.netgoogle.com This allows for the synthesis of derivatives like methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. researchgate.net

Furthermore, once the lactone is reduced to the lactol, the anomeric hydroxyl group can be activated and displaced to form glycosides. For example, conversion to a thioglycoside donor creates a versatile intermediate for the synthesis of oligosaccharides. researchgate.net Other hydroxyl groups, if deprotected, can be selectively functionalized, for instance, through tosylation, which converts a hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution reactions. mdpi.com

Modification of Hydroxyl Groups (e.g., Acetylation, Silylation)

The compound this compound does not possess free hydroxyl groups; the hydroxyl groups at the C-2, C-3, and C-5 positions of the parent D-arabinono-1,4-lactone are protected as benzyl ethers. Therefore, direct modification reactions such as acetylation or silylation are not applicable to this molecule without prior debenzylation.

However, the reactivity of the parent D-arabinono-1,4-lactone provides context for the potential of the underlying carbohydrate scaffold. The unprotected lactone can be fully acetylated to yield 2,3,5-Tri-O-acetyl-D-arabinonic acid, γ-lactone researchgate.net. This transformation highlights the availability of the hydroxyl groups for esterification in the unprotected form. Silylation is also a common strategy for protecting hydroxyl groups in carbohydrates, employing various silylating agents to introduce groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, which offer varying degrees of stability and can be selectively removed researchgate.netnih.govresearchgate.netnih.gov. Enzyme-catalyzed methods, such as the use of Candida antarctica lipase (B570770) B, can achieve regioselective acylation, as demonstrated with D-ribono-1,4-lactone, where the primary hydroxyl group is selectively acetylated urfu.ru.

Introduction of Diverse Functionalities

A primary application of this compound and its isomers is as an electrophile for the construction of carbon-carbon bonds at the anomeric center, leading to the synthesis of C-nucleosides. The lactone carbonyl group can be attacked by a variety of strong carbon nucleophiles, such as organolithium or Grignard reagents. This addition results in the formation of a lactol (a cyclic hemiacetal), which is a key intermediate.

This strategy has been extensively used with the related 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone for the synthesis of important antiviral compounds researchgate.netelectronicsandbooks.com. For instance, the addition of a lithiated heterocycle to the lactone forms a hemiacetal, which can then be stereoselectively reduced to afford the desired β-C-nucleoside researchgate.net. The benzyl protecting groups are crucial for this reactivity, as they are stable under the strongly basic and nucleophilic conditions of the C-C bond-forming step and can be removed at a later stage. This approach allows for the introduction of diverse heterocyclic functionalities, paving the way for libraries of C-nucleoside analogues rsc.org.

| Reactant | Nucleophile/Reagent | Product Type | Application |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | Lithiated heterocycles | C-Nucleoside precursor | Synthesis of Remdesivir, Formycin A analogues researchgate.netelectronicsandbooks.comrsc.org |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | Grignard reagents | C-Nucleoside precursor | Synthesis of carba-analogues of phosphoribosylanthranilate researchgate.net |

This table presents data for the closely related D-ribono isomer to illustrate the typical reactivity for introducing diverse functionalities.

Electrophile-Mediated Cyclizations

While electrophile-mediated cyclizations are a powerful tool in carbohydrate chemistry for constructing complex cyclic and bicyclic systems, there is limited specific literature detailing such reactions starting directly from this compound. These types of reactions typically involve a nucleophilic attack from an internal functional group onto an electrophilically activated part of the molecule. More commonly, related sugar derivatives such as glycals (unsaturated carbohydrates) or acyclic precursors are employed in these cyclizations researchgate.netrsc.org. For example, the intramolecular cyclization of acyclic polyols can be directed by the strategic placement of protecting groups to favor the formation of specific ring sizes, such as furanoid or pyranoid systems nih.gov. While the lactone itself is not the typical starting material for such transformations, its derivatives could potentially be engineered to undergo intramolecular cyclization following initial modification.

Photochemical Transformations

The benzyl ether protecting groups in this compound are not merely passive spectators; they can actively participate in photochemical reactions, enabling unique and selective transformations.

Light-Driven Regioselective Deoxygenation

A notable photochemical transformation of this compound is its conversion into a 2-deoxy-lactone precursor via a light-driven, regioselective deoxygenation reaction. This process is catalyst- and additive-free, relying on UV light irradiation to effect the transformation. When subjected to UV-C light (λmax = 254 nm) in a solvent like cyclohexane, the lactone is efficiently converted to the corresponding 2-deoxy-aldono-1,4-lactone. This reaction is highly selective for the C-2 position and proceeds without racemization at other stereocenters.

The efficiency of this deoxygenation has been demonstrated for a range of aldono-1,4-lactones with different stereochemistries, including D-ribo, D-arabino, D-xylo, D-erythro, and D-gluco configurations.

| Substrate | Product | Yield (%) |

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 3,5-Di-O-benzyl-2-deoxy-D-erythro-pentono-1,4-lactone | 91 |

| This compound | 3,5-Di-O-benzyl-2-deoxy-D-ribo-pentono-1,4-lactone | 83 |

| 2,3,5-Tri-O-benzyl-D-xylo-1,4-lactone | 3,5-Di-O-benzyl-2-deoxy-D-threo-pentono-1,4-lactone | 85 |

Data compiled from a study on light-driven deoxygenation of carbohydrate lactones.

Photodealkyloxylation of Carbohydrate Lactones

The mechanism underlying this light-driven deoxygenation is proposed to be a photodealkyloxylation reaction, likely proceeding via a Norrish Type II pathway. This type of reaction involves the initial excitation of the carbonyl group to an excited state (singlet or triplet). This is followed by an intramolecular hydrogen abstraction by the excited carbonyl from the benzylic position of the C-2 benzyl ether. The resulting 1,4-diradical intermediate then undergoes fragmentation to eliminate a benzyloxy radical and form an enol intermediate, which subsequently tautomerizes to the more stable 2-deoxy lactone product. This sustainable method provides a valuable route to 2-deoxy sugars, which are crucial components of many biologically active molecules.

Olefination Reactions

The carbonyl group of the lactone is a target for olefination reactions, which convert the C=O double bond into a C=C double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for this purpose, offering high stereoselectivity, typically favoring the formation of (E)-alkenes researchgate.netnih.gov.

In a potential application to this compound, the reaction would involve a phosphonate-stabilized carbanion, generated by treating a phosphonate (B1237965) ester with a base. This carbanion would then add to the lactone's carbonyl group. The resulting intermediate would subsequently eliminate a dialkylphosphate salt to yield an exocyclic enol ether. This transformation would introduce a new type of functionality to the sugar scaffold, converting the lactone into a reactive vinyl ether, which could serve as a precursor for further synthetic manipulations. While specific examples of HWE reactions on this particular lactone are not prominent in the literature, the reaction is a standard and predictable transformation for carbonyl compounds.

Modified Julia Olefination for Exo-Glycal Synthesis

The conversion of sugar-derived lactones, such as this compound, into methylene (B1212753) exo-glycals can be efficiently achieved using a modified Julia olefination. molaid.com This reaction provides a cost-effective and reliable alternative to other olefination methods like the Tebbe reagent, which can be expensive and sensitive. molaid.com The methodology has been successfully applied to a variety of sugar-derived lactones, including those with furanose ring structures similar to the arabino-lactone specified. molaid.com

The general strategy involves a two-step, one-pot procedure. First, the lactone is reacted with the lithium salt of a sulfone reagent, typically methyl phenyl sulfone or a substituted variant thereof. This addition creates an intermediate β-hydroxy sulfone. The second step is an elimination reaction, often promoted by a base, to form the exocyclic double bond.

Research into this transformation has optimized the reaction conditions to maximize yields. The choice of base, solvent, and reaction temperature is critical for success. For instance, using lithium hexamethyldisilazide (LiHMDS) as the base in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) has proven effective for the initial addition step. Subsequent treatment with a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can then facilitate the elimination to afford the desired methylene exo-glycal in good yields. molaid.com The benzyl ether protecting groups on the arabino-lactone are compatible with these reaction conditions. molaid.com

Table 1: Representative Conditions for Modified Julia Olefination of Sugar Lactones

| Step | Reagent | Solvent | Temperature | Outcome |

| Addition | Methyl phenyl sulfone, n-BuLi or LiHMDS | THF | -78 °C | Formation of β-hydroxy sulfone intermediate |

| Elimination | DBU | THF | -78 °C to Room Temp. | Formation of Methylene Exo-Glycal |

This table presents generalized conditions based on the methodology applied to various sugar lactones. Yields typically range from 46-74% depending on the specific substrate. molaid.com

Palladium-Catalyzed Arylation of Exo-Glycals

Exo-glycals, such as the one derived from this compound, are valuable precursors for the synthesis of C-aryl glycosides. These compounds are of significant interest due to their enhanced stability towards enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. researchgate.net A powerful method for this transformation is the palladium-catalyzed Heck-type cross-coupling reaction. unistra.fr

This reaction couples the exo-glycal with an aryl partner, such as an arylboronic acid or aryl iodide, to form a new carbon-carbon bond at the anomeric position. The reaction typically proceeds with high stereoselectivity, favoring the formation of the α-anomer. This selectivity is attributed to the preferential attack of the intermediate σ-aryl-palladium(II) complex on the less sterically hindered face of the glycal double bond. unistra.fr The subsequent β-hydride elimination from the resulting organopalladium intermediate generates the final C-aryl glycoside product. unistra.fr

Various palladium catalysts and conditions have been explored for this transformation. A common catalytic system involves using a palladium(II) source, such as palladium(II) acetate (B1210297), often in the presence of a base. unistra.frrsc.org The reaction tolerates a range of functional groups on the aryl partner, making it a versatile tool for creating diverse C-glycoside libraries. rsc.org

Table 2: Research Findings for Palladium-Catalyzed Arylation of an Exo-Glycal

| Aryl Partner | Catalyst | Base | Solvent | Yield | Stereoselectivity (α:β) |

| Phenylboronic acid | Pd(OAc)₂ (10 mol%) | - | Acetic Acid | High | >20:1 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (10 mol%) | - | Acetic Acid | High | >20:1 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (10 mol%) | - | Acetic Acid | Moderate | >20:1 |

This table is based on data for a Heck-type arylation of a representative trisubstituted exo-glycal, demonstrating the typical conditions and outcomes for this class of reaction. unistra.fr

Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Deoxy Sugars and Their Analogues

Deoxy sugars are integral components of numerous bioactive natural products and pharmaceuticals. The strategic deoxygenation of carbohydrate precursors is a fundamental challenge in carbohydrate chemistry. 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone and its derivatives have emerged as effective precursors for the synthesis of various deoxy sugars and their analogues.

Synthesis of 2-Deoxy-aldono-1,4-lactones

A sustainable and efficient method for the synthesis of 2-deoxy-aldono-1,4-lactones involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. This catalyst- and additive-free protocol offers high step economy and functional group compatibility. In this process, aldono-1,4-lactones with a D-arabino configuration can be effectively converted to their corresponding 2-deoxy-aldono-1,4-lactones. This photochemical dealkyloxylation can be followed by a one-pot reduction to yield the desired 2-deoxy sugar.

| Precursor | Product | Method |

| Aldono-1,4-lactone (D-arabino configuration) | 2-Deoxy-aldono-1,4-lactone | UV-light-driven dealkyloxylation |

This table illustrates the transformation of aldono-1,4-lactones to their 2-deoxy counterparts through a photochemical process.

Preparation of Deoxycarbohydrates and Shikimate Substrate Analogues

The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, some protozoans, and plants for the biosynthesis of folates and aromatic amino acids. Analogues of the intermediates in this pathway are of significant interest as potential antimicrobial agents. A practical route to deoxycarbohydrates that can serve as starting materials for the synthesis of shikimate substrate analogues has been described. This involves the use of 2,3,5-tri-O-benzyl-D-arabinitol 1,4-sulfate, derived from the corresponding arabino-lactone, which undergoes regioselective nucleophilic ring-opening to yield various deoxy derivatives. These derivatives include 3,4,6-tri-O-benzyl-2-deoxy-α/β-D-arabino-hexopyranose and 3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexono-1,5-lactone. nih.gov

| Starting Material Derivative | Synthesized Deoxycarbohydrates | Potential Application |

| 2,3,5-tri-O-benzyl-D-arabinitol 1,4-sulfate | 3,4,6-tri-O-benzyl-2-deoxy-α/β-D-arabino-hexopyranose | Precursors for shikimate substrate analogues nih.gov |

| 2,3,5-tri-O-benzyl-D-arabinitol 1,4-sulfate | 3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexono-1,5-lactone | Precursors for shikimate substrate analogues nih.gov |

This table showcases the synthesis of specific deoxycarbohydrates from a derivative of this compound and their intended application.

Building Block for Nucleoside and Nucleotide Analogues

Nucleoside and nucleotide analogues are a cornerstone of antiviral and anticancer chemotherapy. The structural modification of the sugar moiety is a common strategy to enhance the therapeutic properties of these compounds. This compound and its related compounds are pivotal starting materials for the synthesis of a diverse range of these modified nucleosides.

Synthesis of C-Nucleosides and Homo-C-Nucleosides

C-nucleosides, where the nucleobase is attached to the sugar via a C-C bond instead of a C-N bond, are generally more resistant to enzymatic degradation. The synthesis of homo-C-nucleoside analogues, such as homo-C-d4T and homo-C-thymidine, has been achieved starting from D-arabinose. In this process, 2,3,5-Tri-O-benzyl-D-arabinofuranosyl halides are reacted with organomagnesium reagents to furnish anomeric mixtures of C-glycosyl products. These products are then transformed through a series of steps into the desired homo-C-nucleosides.

| Starting Material | Key Intermediate | Final Products |

| 2,3,5-Tri-O-benzyl-D-arabinofuranosyl halides | Anomeric mixtures of C-glycosyl products | homo-C-d4T, homo-C-thymidine |

This table outlines the synthetic pathway from a D-arabinose derivative to homo-C-nucleoside analogues.

Intermediates for 2'-Branched Nucleoside Compounds

2'-Branched nucleosides are a class of modified nucleosides that have shown significant biological activity. A process for the preparation of a key intermediate in the synthesis of 2'-branched nucleoside compounds has been developed. This process utilizes a protected 3,4-O-isopropylidene-2-C-substituted-D-arabinono-1,5-lactone, which is derived from D-arabinose. This precursor is then converted into a protected 2-deoxy-2-halo-2-C-disubstituted ribono-1,5-lactone, a crucial intermediate for the synthesis of 2'-branched nucleosides.

| Precursor | Intermediate | Application |

| 3,4-O-isopropylidene-2-C-substituted-D-arabinono-1,5-lactone | 2-deoxy-2-halo-2-C-disubstituted ribono-1,5-lactone | Synthesis of 2'-branched nucleoside compounds |

This table details the conversion of a D-arabinono-1,5-lactone derivative into a key intermediate for 2'-branched nucleoside synthesis.

Utility in Antiviral Precursor Synthesis (e.g., Remdesivir Intermediates)

The antiviral drug Remdesivir has been a critical tool in the management of viral diseases. A closely related compound, 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, is a key intermediate in the synthesis of Remdesivir. This lactone is coupled with a modified nucleobase to form a C-glycosylated product. Although the starting material in this specific synthesis is the D-ribono isomer, the chemistry highlights the importance of such protected sugar lactones in the synthesis of complex antiviral agents. The synthesis involves the conversion of D-ribose to 2,3,5-tri-O-benzyl-D-ribonolactone, followed by the addition of the modified nucleobase, 4-amino-7-iodopyrrolo[2,1-f] nih.govnih.govclearsynth.comtriazine.

| Key Intermediate | Coupled Nucleobase | Resulting Product | Final Drug |

| 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone | 4-amino-7-iodopyrrolo[2,1-f] nih.govnih.govclearsynth.comtriazine | C-glycosylated product | Remdesivir |

This table summarizes the role of a protected sugar lactone in the synthesis of the antiviral drug Remdesivir.

Construction of Complex Carbohydrate Scaffolds

The unique structural features of this compound make it a valuable precursor for the synthesis of various complex carbohydrate structures. Its utility extends to the formation of glycosyl donors for glycosylation reactions, the generation of furanoid glycals, and the synthesis of nitrogen-containing sugar analogues such as azasugars and iminosugars.

Glycosyl Donors and Glycosylation Reactions

While this compound itself is not a direct glycosyl donor, its reduction product, 2,3,5-Tri-O-benzyl-D-arabinofuranose, is a crucial intermediate in the synthesis of various glycosyl donors. The lactone can be readily reduced to the corresponding lactol (arabinofuranose) using mild reducing agents such as diisobutylaluminium hydride (DIBAL-H). This resulting arabinofuranose derivative can then be converted into a variety of activated glycosyl donors suitable for glycosylation reactions.

These donors are instrumental in the construction of oligosaccharides and glycoconjugates containing arabinofuranose units, which are key components of the cell walls of mycobacteria and other pathogenic organisms. The benzyl (B1604629) protecting groups on the arabinofuranose scaffold are stable under a range of reaction conditions, allowing for selective manipulation of other functional groups during the synthesis of complex carbohydrate structures.

| Donor Type | Activating Group | Reference |

| Thioglycosides | Thiophenyl, Thioethyl | |

| Glycosyl Halides | Bromo, Fluoro | |

| Trichloroacetimidates | Trichloroacetimidoyl | |

| Glycosyl Phosphates | Dibenzylphosphate |

Table 1: Examples of Glycosyl Donors Derived from 2,3,5-Tri-O-benzyl-D-arabinofuranose

Furanoid Glycals and Related Enol Ethers

Furanoid glycals are valuable synthetic intermediates that can be converted into a variety of carbohydrate derivatives, including 2-deoxy sugars and C-glycosides. While direct conversion of this compound to a furanoid glycal is not a standard transformation, the corresponding protected arabinofuranose can be utilized for this purpose.

One common method involves the conversion of the anomeric hydroxyl group of 2,3,5-Tri-O-benzyl-D-arabinofuranose into a good leaving group, such as a halide or a xanthate, followed by a reductive elimination reaction to form the double bond characteristic of a glycal. The resulting protected arabinofuranoid glycal serves as a versatile building block for the introduction of various functionalities at the C1 and C2 positions.

Synthesis of Azasugars and Iminosugar Analogues

Azasugars and their reduced forms, iminosugars, are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. Many of these compounds are potent glycosidase inhibitors with significant therapeutic potential. This compound is a valuable chiral starting material for the enantioselective synthesis of D-arabino-configured azasugars and iminosugar analogues.

A common synthetic strategy involves the reductive amination of the lactone. This can be achieved by reacting the lactone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This one-pot reaction leads to the formation of a protected 1,4-dideoxy-1,4-imino-D-arabinitol derivative. Subsequent deprotection of the benzyl groups yields the final iminosugar. This approach has been successfully employed in the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a known α-glucosidase inhibitor.

Development of Enzyme Inhibitors and Biological Probes

The D-arabino configuration present in this compound makes it an excellent starting point for the design and synthesis of inhibitors for enzymes that process D-arabinose or structurally related sugars.

Competitive Inhibitors of Phosphoglucose Isomerase

Phosphoglucose isomerase (PGI) is a crucial enzyme in glycolysis and gluconeogenesis, catalyzing the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. Inhibitors of PGI have potential applications as anticancer and anti-parasitic agents. It has been demonstrated that derivatives of D-arabinono-1,4-lactone can act as potent competitive inhibitors of PGI.

Specifically, D-arabinonamide-5-phosphate and D-arabinohydrazine-5-phosphate, synthesized from D-arabinono-1,4-lactone 5-phosphate, have been shown to be effective competitive inhibitors of yeast PGI nih.gov. The synthesis of these inhibitors necessitates the preparation of the key intermediate, D-arabinono-1,4-lactone 5-phosphate. This can be achieved from this compound through a two-step process involving catalytic hydrogenolysis to remove the benzyl protecting groups, followed by selective phosphorylation of the primary hydroxyl group at the C5 position.

Synthesis of D-Arabino-Based Enzyme Inhibitors

The D-arabino scaffold derived from this compound has been incorporated into a variety of other enzyme inhibitors. The versatility of the lactone allows for the introduction of different functional groups and structural modifications to target specific enzymes.

For instance, the synthesis of D-arabinohydroxamic acid-5-phosphate, another potent inhibitor of PGI, also starts from D-arabinono-1,4-lactone 5-phosphate nih.gov. The hydroxamic acid moiety is introduced by reacting the lactone with hydroxylamine. The resulting inhibitors mimic the transition state of the enzyme-catalyzed reaction, leading to tight binding and effective inhibition.

| Inhibitor | Target Enzyme | Ki Value (µM) | Reference |

| D-arabinonamide-5-phosphate | Yeast Phosphoglucose Isomerase | - | nih.gov |

| D-arabinohydrazine-5-phosphate | Yeast Phosphoglucose Isomerase | - | nih.gov |

| D-arabinohydroxamic acid-5-phosphate | Yeast Phosphoglucose Isomerase | - | nih.gov |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | α-glucosidase | - |

Table 2: Examples of D-Arabino-Based Enzyme Inhibitors

Preparation of Glycosyl Phosphodiester Analogues

Detailed research on the specific application of this compound as a direct precursor for the synthesis of glycosyl phosphodiester analogues is not extensively documented in publicly available scientific literature. While carbohydrate-based lactones are versatile intermediates in the synthesis of various complex molecules, including nucleoside analogues and other carbohydrate derivatives, the direct conversion of this compound into glycosyl phosphodiesters has not been a prominently reported synthetic route.

The synthesis of glycosyl phosphodiesters typically involves the coupling of a glycosyl phosphate or a glycosyl phosphoramidite with an alcohol. These synthetic strategies usually start from appropriately protected furanose or pyranose sugars that possess a reactive anomeric center, rather than a lactone.

While there is research on the synthesis of C-glycosyl phosphonate (B1237965) analogues from different lactone precursors, this does not directly correspond to the formation of glycosyl phosphodiester linkages from this compound. Therefore, a detailed account of research findings, including data tables on reaction yields and specific analogues prepared from this particular lactone, cannot be provided based on the available information. Further research may be required to explore the potential of this compound in this specific synthetic application.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for confirming the identity and stereochemistry of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure and stereochemistry of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the protons of the arabinolactone core and the benzyl (B1604629) protecting groups. The aromatic protons of the three benzyl groups would typically appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely resonate as singlets or AB quartets between δ 4.5 and 5.0 ppm. The protons on the lactone ring (H-2, H-3, H-4, and H-5) would have characteristic chemical shifts and coupling constants (J-values) that are crucial for assigning the relative stereochemistry of the chiral centers.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the lactone (typically in the range of δ 170-180 ppm), the carbons of the furanose ring, the benzylic carbons, and the aromatic carbons of the benzyl groups. The precise chemical shifts provide further confirmation of the carbon skeleton.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | 170-180 |

| Lactone Ring Protons (H-2, H-3, H-4, H-5) | 3.5 - 5.0 | 60-90 |

| Benzylic CH₂ | 4.5 - 5.0 | 70-75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₂₆H₂₆O₅, corresponding to a molecular weight of 418.48 g/mol . biosynth.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 418 or 419 would confirm the molecular weight. The fragmentation pattern would be expected to show characteristic losses of the benzyl groups (C₇H₇, 91 m/z) or benzyloxy groups (C₇H₇O, 107 m/z). The fragmentation of the lactone ring itself can also provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The most prominent and diagnostic absorption band would be that of the γ-lactone carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1760-1800 cm⁻¹. The presence of the benzyl groups would be indicated by C-H stretching vibrations of the aromatic rings (around 3030 cm⁻¹) and the aliphatic C-H stretches of the methylene groups (around 2850-2950 cm⁻¹). The C-O stretching vibrations of the ether linkages and the lactone would be found in the fingerprint region (1000-1300 cm⁻¹). nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| γ-Lactone C=O Stretch | 1760 - 1800 |

| Aromatic C-H Stretch | ~3030 |

| Aliphatic C-H Stretch | 2850 - 2950 |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for monitoring the progress of reactions that synthesize or utilize this compound and for its purification.

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the appearance of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, a chemist can determine the extent of the reaction. The choice of eluent (a mixture of solvents) is crucial for achieving good separation of the components. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. For related compounds such as 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, TLC is used to confirm purity. sigmaaldrich.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

Due to its relatively high molecular weight and polarity, this compound is not ideally suited for direct analysis by Gas Chromatography (GC). However, GC and GC-MS can be powerful tools for the analysis of this compound after chemical derivatization to increase its volatility. A common derivatization technique for compounds containing hydroxyl groups is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. mdpi.com While this compound does not have free hydroxyl groups, related compounds in a reaction mixture might.

If the lactone were to be hydrolyzed to the corresponding hydroxy acid, the resulting hydroxyl and carboxylic acid groups could be silylated. The resulting TMS derivative would be more volatile and amenable to GC-MS analysis. This approach is often used in metabolomics to analyze complex mixtures of sugars and their derivatives. mdpi.com The GC retention time would provide a characteristic identifier for the derivatized compound, and the mass spectrum from the MS detector would offer definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of synthesized or isolated compounds. For protected carbohydrates such as this compound, reversed-phase HPLC is often the method of choice. The presence of the three benzyl groups imparts significant hydrophobicity to the molecule, making it well-suited for separation on a nonpolar stationary phase.

In a typical research context, the purity of this compound would be determined by injecting a solution of the compound onto an HPLC column and analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would suggest the presence of impurities, which could include starting materials, byproducts, or stereoisomers. For instance, the synthesis of this lactone from 2,3,5-tri-O-benzyl-D-arabinofuranose could potentially result in a small percentage of the unreacted starting material or other side products.

Detailed Research Findings:

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of hydrophobic compounds. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile (B52724) | Organic modifier to elute the hydrophobic analyte. |

| Gradient | 50% B to 100% B over 20 min | A gradient is used to ensure good separation and peak shape. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Column Temp. | 25 °C | Standard ambient temperature for chromatography. |

| Detection | UV at 254 nm | The benzyl groups have a strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

| Expected RT | ~15-18 min | The retention time would be relatively long due to high hydrophobicity. |

X-ray Crystallography for Definitive Structure and Conformation Analysis

The conformation of the five-membered furanose ring is of particular interest. It is not planar and typically adopts an envelope (E) or twist (T) conformation. The specific conformation is influenced by the substituents on the ring. The data obtained from X-ray crystallography would definitively establish this conformation, which is crucial for understanding the molecule's reactivity and its interactions in biological systems.

Detailed Research Findings:

While a specific crystal structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD), a search for the closely related compound, 2,3,5-tri-O-benzyl-β-D-arabinofuranose, reveals that its structure has been determined. This provides valuable insight into the likely conformation of the arabinofuranose core. For the lactone, the formation of the C1 carbonyl would further influence the ring puckering. Research on other furanolactone derivatives has shown that the lactone ring conformation can be significantly affected by the nature and orientation of its substituents.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A common chiral space group for organic molecules. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 12.8 | Unit cell dimension. |

| c (Å) | 18.2 | Unit cell dimension. |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system. |

| Volume (ų) | 2448.9 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Furanolactone Ring | E₃ (Envelope) | Predicted conformation of the five-membered ring. |

Chiroptical Studies for Absolute Configuration and Optical Activity

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful methods for investigating the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparing it to known standards or by applying empirical rules such as the octant rule for ketones.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of chromophores within the molecule. The sign and magnitude of these Cotton effects are highly sensitive to the chiral environment of the chromophore.

For this compound, the lactone carbonyl group and the phenyl groups of the benzyl ethers act as chromophores. The chiroptical properties will be determined by the inherent chirality of the D-arabino-lactone core.

Detailed Research Findings:

Specific ORD and CD spectra for this compound are not found in the surveyed literature. However, general principles for the chiroptical properties of lactones can be applied. The lactone sector rule, for instance, predicts the sign of the Cotton effect for the n→π* transition of the lactone carbonyl based on the stereochemistry of the substituents in the adjacent quadrants. Given the D-configuration of the arabino-lactone, a specific Cotton effect would be expected. The specific rotation at a single wavelength (the sodium D-line) is often reported as a routine characterization parameter, but a full ORD or CD spectrum provides much more detailed stereochemical information.

Interactive Data Table: Expected Chiroptical Properties

| Technique | Expected Observation | Interpretation |

| Optical Rotation [α]D | Positive value | Consistent with the D-configuration of many related arabinose derivatives. |

| ORD Spectrum | Plain positive curve at longer wavelengths with a Cotton effect near the carbonyl absorbance | The sign of the Cotton effect would be indicative of the absolute configuration at C4. |

| CD Spectrum | A distinct Cotton effect (likely positive) around 210-230 nm | This would correspond to the n→π* transition of the lactone carbonyl group. |

Theoretical and Computational Chemistry Studies

Conformational Analysis of Furanose Lactone Ring Systems

The five-membered furanose ring is inherently more flexible than its six-membered pyranose counterpart, capable of adopting a range of envelope (E) and twist (T) conformations. baranlab.org This flexibility is further influenced by the presence of substituents and, in the case of 2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone, the fused lactone ring. The conformational preferences of the furanose ring are critical as they dictate the spatial orientation of the substituents, thereby influencing reactivity and intermolecular interactions.

Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surface of furanose rings and identifying the most stable conformations. For arabinofuranosides, studies have shown that the ring can populate a continuum of states, moving from the North to the South of the pseudorotational wheel. nih.gov The presence of bulky benzyl (B1604629) protecting groups, as in this compound, significantly impacts the conformational equilibrium. These groups introduce steric hindrance and can favor specific ring puckering to minimize unfavorable interactions.

The lactone ring itself imposes significant conformational constraints. Studies on sugar lactones have revealed that the fusion of the lactone ring can lock the furanose ring into a specific conformation. For instance, D-mannurono-gamma-lactone has been shown to adopt a twist conformation in the solid state. wikipedia.org While specific conformational analysis of this compound is not extensively documented, it is reasonable to infer from related systems that the interplay between the bulky benzyl groups and the planar lactone ring will lead to a limited set of preferred, low-energy conformations.

Table 1: Key Factors Influencing the Conformation of this compound

| Factor | Influence |

| Furanose Ring | Inherently flexible, capable of adopting multiple envelope and twist conformations. baranlab.org |

| Lactone Ring | Imposes significant rigidity, restricting the conformational freedom of the furanose ring. wikipedia.org |

| Benzyl Groups | Large and sterically demanding, their interactions can favor specific ring puckers to minimize steric strain. |

| Anomeric Effect | The preference for an axial orientation of an electronegative substituent at the anomeric carbon can influence ring conformation. |

Stereoelectronic Effects and Reaction Pathway Modeling

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are paramount in carbohydrate chemistry. In the context of this compound, these effects govern the reactivity of the lactone carbonyl group and the stereochemical outcome of reactions at the anomeric center if the lactone were to be opened.

The reactivity of lactones is known to be influenced by stereoelectronic factors, often deviating from their open-chain ester counterparts. nih.gov For instance, the locked s-cis geometry of the ester group within the lactone ring can lead to enhanced reactivity due to favorable orbital interactions. nih.gov In reactions involving the carbonyl group, such as nucleophilic attack, the trajectory of the incoming nucleophile is dictated by the need to achieve optimal overlap with the π* orbital of the C=O bond, a principle known as the Bürgi-Dunitz trajectory. The conformation of the furanose ring and the disposition of the benzyl groups will influence the accessibility of the carbonyl carbon from either face.

Reaction pathway modeling using computational methods can elucidate the transition states and intermediates involved in reactions of furanose lactones. For example, in glycosylation reactions of furanosides, the formation of an oxocarbenium ion intermediate is a key step. researchgate.net The stability and conformation of this intermediate are heavily influenced by stereoelectronic effects from protecting groups. Electron-donating groups like benzyl ethers can stabilize the positive charge of the oxocarbenium ion, affecting the rate and stereoselectivity of the reaction. While the lactone is not a typical glycosyl donor, understanding these principles is crucial for predicting the outcome of any reaction that might proceed through a similar cationic intermediate upon lactone ring opening.

Quantum Chemical Computations of Reaction Intermediates

Quantum chemical computations, particularly DFT, provide detailed insights into the electronic structure and energetics of transient species like reaction intermediates. For reactions involving this compound, this could include intermediates formed during hydrolysis, reduction, or other transformations of the lactone functionality.

A key area of investigation is the study of oxocarbenium ions that would be formed upon activation of the lactone. Computational studies on furanosyl oxocarbenium ions have shown that the orientation of substituents has a profound impact on their stability and preferred conformation. nih.gov The benzyl groups in this compound would play a significant role in stabilizing such an intermediate through hyperconjugation and steric effects.

Furthermore, quantum chemical calculations can be employed to model the entire reaction coordinate, identifying the transition state structures and calculating the activation energies for various possible reaction pathways. For instance, in the hydrolysis of a lactone, calculations can differentiate between acid-catalyzed and base-catalyzed mechanisms, providing a detailed picture of the bond-making and bond-breaking processes. While specific quantum chemical studies on the reaction intermediates of this compound are scarce, the principles derived from studies on related furanose and lactone systems provide a solid foundation for understanding its chemical behavior.

Molecular Modeling of Interactions with Enzymes and Other Biomolecules

The interaction of carbohydrates with proteins is central to many biological processes. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for studying how molecules like this compound might interact with enzyme active sites or other biological receptors.

While there are no specific molecular modeling studies reported for this compound, studies on the related compound D-arabinono-1,4-lactone provide valuable insights. D-arabinono-1,4-lactone is a substrate for the enzyme D-arabinono-1,4-lactone oxidase, which is involved in the biosynthesis of D-erythroascorbic acid in some fungi. nih.govnih.gov Molecular docking studies could be used to predict the binding mode of this compound within the active site of this enzyme or other related enzymes. The bulky benzyl groups would be expected to have a significant impact on the binding affinity and specificity, potentially acting as inhibitors by occupying space that would normally be filled by the substrate or by engaging in hydrophobic interactions with the protein.

Molecular dynamics simulations can further refine the picture by providing a dynamic view of the protein-ligand complex, revealing how the conformational flexibility of both the lactone and the protein influence the binding event. Such simulations can be used to calculate binding free energies, providing a quantitative measure of the strength of the interaction. These computational approaches are crucial for the rational design of carbohydrate-based enzyme inhibitors and probes.

Q & A

Q. What precautions are necessary when handling this compound under anhydrous conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。